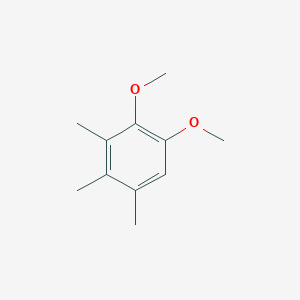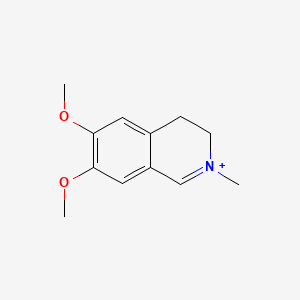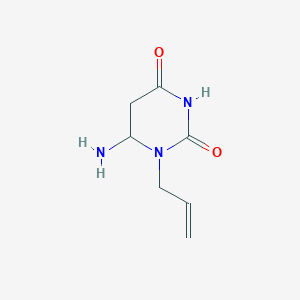
Benzene, dimethoxytrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, dimethoxytrimethyl- is an aromatic compound with the molecular formula C11H16O2. It is also known by other names such as 1,3-dimethoxy-2,4,5-trimethylbenzene. This compound is characterized by a benzene ring substituted with three methyl groups and two methoxy groups. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, dimethoxytrimethyl- can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of benzene, dimethoxytrimethyl- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzene, dimethoxytrimethyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction for aromatic compounds, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) in sulfuric acid is used to introduce sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like ferric chloride (FeCl3) is used for halogenation.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Sulfonation: Benzenesulfonic acid derivatives.
Halogenation: Halobenzene derivatives.
Scientific Research Applications
Benzene, dimethoxytrimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, dimethoxytrimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as a nucleophile, with the benzene ring donating electron density to electrophiles, facilitating substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Benzene, dimethoxytrimethyl- can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,2,4-Trimethoxybenzene: Has three methoxy groups, which can lead to different reactivity and properties compared to benzene, dimethoxytrimethyl-.
Toluene: A simpler benzene derivative with a single methyl group, used widely in industrial applications.
These comparisons highlight the unique structural features and reactivity of benzene, dimethoxytrimethyl-, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89741-55-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2-dimethoxy-3,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)11(13-5)9(3)8(7)2/h6H,1-5H3 |
InChI Key |
BVRPCSDYAIFTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)



![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)




![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
